4',7-Dimethoxyisoflavone
Overview
Description
Mechanism of Action
Target of Action
4’,7-Dimethoxyisoflavone is a flavonoid compound that primarily targets Human Endogenous Metabolites . These metabolites play a crucial role in various biological processes, including energy production, signal transduction, and macromolecule synthesis.
Mode of Action
The compound exhibits its activity through the activation and expression of sirtuin (SIRT1) , a deacetylase and activator of PGC-1α . This interaction promotes the proliferation of mitochondria in cells damaged by toxins, trauma, or hypoxia .
Biochemical Pathways
It’s known that the compound’s interaction with sirt1 and pgc-1α can influence various cellular processes, including energy metabolism and cellular stress response .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
4’,7-Dimethoxyisoflavone shows antifungal activity against some plant pathogenic fungi tested in vitro . The sensitivity of different fungi to this chemical varied considerably .
Action Environment
The action, efficacy, and stability of 4’,7-Dimethoxyisoflavone can be influenced by various environmental factors. For instance, the compound is isolated from the leaves of Albizzia lebbeck , suggesting that it may be more effective or stable in certain plant-based environments.
Biochemical Analysis
Biochemical Properties
4’,7-Dimethoxyisoflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been shown to inhibit the activity of a-ring hydroxylase and epoxide hydrolase
Cellular Effects
4’,7-Dimethoxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these influences are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxydaidzein can be synthesized through the methylation of daidzein. One common method involves reacting daidzein with dimethyl sulfate in the presence of potassium carbonate in acetone, yielding dimethoxydaidzein with high efficiency . Another approach utilizes enzymatic hydrolysis of daidzin (the glycoside form of daidzein) in deep eutectic solvents, which is an eco-friendly and efficient method .
Industrial Production Methods
Industrial production of dimethoxydaidzein often involves the extraction and purification from plant sources, such as soybeans. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Dimethoxydaidzein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted isoflavones .
Scientific Research Applications
Dimethoxydaidzein has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: It has been investigated for its potential therapeutic effects in treating osteoporosis, cancer, and cardiovascular diseases
Comparison with Similar Compounds
Dimethoxydaidzein is unique compared to other isoflavones due to its methoxy groups, which enhance its bioavailability and biological activity. Similar compounds include:
Daidzein: The parent compound, which lacks the methoxy groups.
Genistein: Another isoflavone with similar biological activities but different structural features.
Biochanin A: A methoxylated isoflavone with similar antioxidant and anti-inflammatory properties
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBCGIVZXHHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151171 | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157-39-7 | |
Record name | 4′,7-Dimethoxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',7-DIMETHOXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.